molecular formula C23H25N3O3 B2611648 1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171849-85-6

1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2611648
M. Wt: 391.471
InChI Key: WRFONXJTQQPUIB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

A study by Burgess et al. (1998) on N-Aryl-Substituted 3-hydroxypyridin-4-ones demonstrated the importance of molecular structures and hydrogen bonding in chemical compounds, which is relevant to understanding the behavior and applications of complex molecules like 1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (Burgess, J., Fawcett, J., Russell, D., & Zaisheng, L., 1998).

Optical Properties and Polymer Applications

Research by Hamciuc et al. (2015) on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings highlighted the development of materials with specific optical properties, indicating potential applications in electronics and photonics. This aligns with the broader interest in the optical applications of 1,3,4-oxadiazole derivatives (Hamciuc, C., Hamciuc, E., Homocianu, M., Nicolescu, A., & Carja, I.-D., 2015).

Anticancer Research

A paper by Redda et al. (2007) on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents exemplifies the medical research implications of these compounds. This study suggests the potential for derivatives of 1,3,4-oxadiazole to serve as frameworks for developing new anticancer drugs, highlighting the relevance of chemical research in therapeutic applications (Redda, K., & Gangapuram, M., 2007).

Fluorescence and Material Science

The work by Hamciuc et al. (2005) on poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups emphasizes the material science applications of 1,3,4-oxadiazole derivatives, particularly in creating polymers with high thermal stability and specific fluorescence characteristics, suitable for advanced material applications (Hamciuc, E., Hamciuc, C., Brumǎ, M., & Schulz, B., 2005).

Antimicrobial and Antitubercular Activity

The synthesis and in vitro antibacterial activity of new oxoethylthio-1,3,4-oxadiazole derivatives by Raval et al. (2014) showcase the potential of 1,3,4-oxadiazole compounds in antimicrobial and antitubercular treatments. This research underscores the significance of such compounds in developing new therapeutic agents against infectious diseases (Raval, J., Akhaja, T. N., Jaspara, D. M., Myangar, K. N., & Patel, N., 2014).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14(2)28-19-8-6-17(7-9-19)22-24-23(29-25-22)18-12-21(27)26(13-18)20-10-5-15(3)11-16(20)4/h5-11,14,18H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFONXJTQQPUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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